N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine
Description
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine is a pyrazole-derived compound characterized by a benzylideneimine moiety and halogenated substituents. Its IUPAC name reflects its structural features: a pyrazole ring substituted with two chlorine atoms at positions 4 and 5, a methyl group at position 2, and an N-bound (E)-benzylideneamino group. The compound’s planar conformation, confirmed via crystallographic analysis using ORTEP-3 software , facilitates π-π stacking interactions, which are critical for its stability and reactivity.
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4/c1-17(12-10(13)11(14)16-18(12)2)15-8-9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOPKUCUTXJOE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)N=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine typically involves the condensation of 4,5-dichloro-2-dimethylpyrazole-3-amine with benzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to meet industrial standards and regulatory requirements.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The dichloro and dimethyl groups on the pyrazole ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Researchers investigate its potential therapeutic applications, exploring its efficacy and safety as a drug candidate.
Industry: The compound can be utilized in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Parameters of Pyrazole Derivatives
| Compound | Dihedral Angle (°) | Crystallographic Method |
|---|---|---|
| Target compound (Cl) | 15 | ORTEP-3 |
| Dibromo analog (Br) | 28 | ORTEP-3 |
| Non-halogenated analog (H) | 10 | Single-crystal XRD |
Physicochemical and Reactivity Profiles
The lumping strategy, which groups compounds with similar properties , applies to halogenated pyrazoles. For example, dichloro and dibromo analogs exhibit comparable solubility in polar solvents (Table 2) but differ in thermal stability due to halogen electronegativity.
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL, H₂O) | LogP |
|---|---|---|---|
| Target compound (Cl) | 198 | 0.45 | 2.8 |
| Dibromo analog (Br) | 185 | 0.38 | 3.2 |
| Naphthylideneamino analog (no Cl/Br) | 175 | 0.12 | 2.1 |
Biological Activity
N-[(E)-Benzylideneamino]-4,5-dichloro-N,2-dimethylpyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with dichloro and dimethyl groups, along with a benzylideneamino moiety. Its chemical structure can be represented as:
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4,5-dichloro-N,2-dimethylpyrazol-3-amine and an appropriate benzaldehyde derivative under acidic conditions. The yield and purity of the synthesized product are critical for subsequent biological evaluations.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A comparative study indicated that modifications in the pyrazole structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Anticancer Activity
Research has demonstrated that pyrazole derivatives possess anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For example, this compound has been tested for its ability to inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
A study reported that this compound exhibited IC50 values in the micromolar range against several cancer cell lines:
The biological activity of this compound is attributed to its ability to interact with specific biological targets. It has been suggested that this compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in both humans and Plasmodium falciparum, making it a potential candidate for treating malaria as well as certain cancers .
Case Studies
- Case Study on Antimalarial Activity : A derivative of pyrazole was evaluated for its effect on Plasmodium falciparum growth. The results indicated that while some compounds exhibited modest inhibition of parasite growth, they were significantly more effective than existing treatments like brequinar and teriflunomide .
- Case Study on Anticancer Efficacy : In vitro studies demonstrated that this compound induced apoptosis in HeLa cells through caspase activation pathways. This highlights its potential as an anticancer agent with a unique mechanism compared to traditional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
